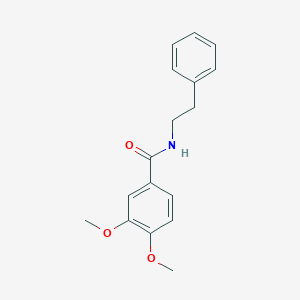

3,4-dimethoxy-N-(2-phenylethyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

93598-25-5 |

|---|---|

Molecular Formula |

C17H19NO3 |

Molecular Weight |

285.34g/mol |

IUPAC Name |

3,4-dimethoxy-N-(2-phenylethyl)benzamide |

InChI |

InChI=1S/C17H19NO3/c1-20-15-9-8-14(12-16(15)21-2)17(19)18-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,18,19) |

InChI Key |

LZEQRSQDBDGXQA-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)NCCC2=CC=CC=C2)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCC2=CC=CC=C2)OC |

solubility |

40.1 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3,4 Dimethoxy N 2 Phenylethyl Benzamide and Analogues

Strategies for Amide Bond Formation

The creation of the amide linkage is the pivotal step in synthesizing the target compound. This typically involves the reaction of an amine with a carboxylic acid that has been "activated" to facilitate the nucleophilic attack by the amine.

The direct reaction between a carboxylic acid, such as 3,4-dimethoxybenzoic acid, and an amine, like 2-phenylethylamine, is generally unfavorable under mild conditions. This is due to a competing acid-base reaction where the acidic carboxylic acid protonates the basic amine, forming an unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.com While heating these salts above 100°C can drive the condensation to form an amide, these conditions are often too harsh for complex molecules. chemistrysteps.com Therefore, modern organic synthesis employs coupling reagents or converts the carboxylic acid into a more reactive derivative to achieve high yields at room temperature. chemistrysteps.com

A classic and highly effective method for amide synthesis is the reaction of an amine with an acyl chloride, a transformation known as the Schotten-Baumann reaction. fishersci.co.uk The carboxylic acid (3,4-dimethoxybenzoic acid) is first converted to its more reactive acid chloride derivative (3,4-dimethoxybenzoyl chloride) using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.uknih.gov

The resulting 3,4-dimethoxybenzoyl chloride is then reacted with 2-phenylethylamine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. hud.ac.uk This method is robust and generally provides high yields. Research has shown that the reaction of 3,4-dimethoxybenzoyl chloride with primary amines proceeds efficiently. hud.ac.uk A general procedure involves stirring the acid chloride, amine, and a base like triethylamine in a suitable solvent at temperatures ranging from 0°C to room temperature. hud.ac.uk

To avoid the separate step of forming an acid chloride, various coupling reagents have been developed that allow for the direct one-pot synthesis of amides from carboxylic acids and amines. Among the most common are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.com

These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. chemistrysteps.comorganic-chemistry.org This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. The driving force for the reaction is the formation of a stable urea (B33335) byproduct (dicyclohexylurea in the case of DCC). organic-chemistry.org

The efficiency of these coupling reactions is often enhanced by the addition of a catalyst, most notably 4-Dimethylaminopyridine (DMAP). organic-chemistry.orgresearchgate.net DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. organic-chemistry.orgnih.gov This new intermediate is more reactive towards the amine than the O-acylisourea and less prone to side reactions, leading to higher yields and faster reaction times. organic-chemistry.orgnih.gov The combination of DCC or EDC with a catalytic amount of DMAP is a cornerstone of modern amide synthesis, known as Steglich esterification when applied to alcohols, but the principle is identical for amidation. organic-chemistry.orgnih.gov Additives like hydroxybenzotriazole (B1436442) (HOBt) can be used alongside reagents like EDC and DMAP to further improve yields, especially with less reactive amines. nih.gov

Table 1: Comparison of Common Amide Coupling Reagents

| Reagent/System | Description | Key Features | Byproduct |

|---|---|---|---|

| Acid Chloride | Two-step process via a reactive acyl chloride intermediate. | High reactivity, generally high yields. Requires handling of corrosive reagents like SOCl₂. | HCl (neutralized by base) |

| DCC | Carbodiimide (B86325) coupling agent. | Effective and inexpensive. | Dicyclohexylurea (DCU), often requires careful purification to remove. nih.gov |

| EDC | Water-soluble carbodiimide coupling agent. | Byproduct is water-soluble, simplifying purification. Often used with HOBt. | Water-soluble urea derivative. |

| DCC/DMAP | DCC combined with a nucleophilic catalyst. | DMAP accelerates the reaction, increasing efficiency and reducing side reactions. organic-chemistry.orgresearchgate.net | Dicyclohexylurea (DCU) |

| EDC/DMAP/HOBt | A highly efficient modern coupling cocktail. | Provides excellent results even for challenging couplings, such as with electron-deficient amines. nih.gov | Water-soluble urea and other byproducts. |

Preparation of Substituted Phenethylamine (B48288) Precursors (e.g., 3,4-Dimethoxyphenethylamine)

The synthesis of the target amide requires the precursor 3,4-dimethoxyphenethylamine (B193588). This key intermediate can be synthesized through several established multi-step routes.

Two primary pathways are commonly employed for the synthesis of 3,4-dimethoxyphenethylamine.

Route 1: From Veratraldehyde A prevalent method starts with veratraldehyde (3,4-dimethoxybenzaldehyde). chemicalbook.comwikipedia.org This route involves a Henry reaction, where the aldehyde is condensed with nitromethane (B149229) in the presence of a base (like ammonium acetate) to yield 3,4-dimethoxy-β-nitrostyrene. mdma.ch This intermediate is then subjected to reduction in the final step to produce the desired phenethylamine. mdma.chmdma.ch

Route 2: From Benzyl (B1604629) Cyanide Derivatives An alternative industrial-scale synthesis begins with a derivative of benzyl chloride. For instance, 3,4-dihydroxybenzyl chloride can be methylated to produce 3,4-dimethoxybenzyl chloride. google.com This is followed by a cyanation reaction, typically using sodium or potassium cyanide, to form 3,4-dimethoxybenzyl cyanide. google.com The final step is the reduction of the nitrile group to a primary amine. google.com

Catalytic hydrogenation is a clean and efficient method for the reduction step in both synthetic routes described above.

For the reduction of 3,4-dimethoxy-β-nitrostyrene, various palladium-based catalysts are highly effective. The reaction is typically carried out under a hydrogen atmosphere in a solvent like ethanol, often with an acid present. mdma.cherowid.org Different catalysts and conditions can be employed to optimize the yield. For example, hydrogenation using 5% palladium on charcoal (Pd/C) has been reported to give the product in good yield. mdma.ch

For the reduction of 3,4-dimethoxybenzyl cyanide, Raney nickel is a commonly used catalyst. google.com The hydrogenation is performed under hydrogen pressure in a solvent like ethanol, often in the presence of ammonia (B1221849) to suppress the formation of secondary amines. This method has been shown to produce highly pure 3,4-dimethoxyphenethylamine in excellent yields on an industrial scale. Palladium on carbon can also be utilized for this transformation. google.com

Table 2: Catalytic Hydrogenation Methods for 3,4-Dimethoxyphenethylamine Synthesis

| Starting Material | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3,4-dimethoxy-β-nitrostyrene | 5% Pd/C, H₂ (1 atm), HCl | Ethanol, Room Temp, 24h | 73% | mdma.ch |

| 3,4-dimethoxybenzyl cyanide | Raney Nickel, H₂ (8-10 atm), Ammonia | Aqueous Ethanol, 48-60°C | ~95% | |

| 3,4-dimethoxybenzyl cyanide | Raney Nickel, H₂ (1.0 MPa), Ammonia | Toluene, 140°C | 90% | google.com |

| 3,4-dimethoxybenzyl cyanide | 3% Pd/C, H₂ (1.0 MPa), Ammonia | Toluene, 160°C | 91% | google.com |

| 2,5-dimethoxy-β-nitrostyrene | Palladinized Barium Sulfate, H₂ | Acetic Acid, Sulfuric Acid, Room Temp | High | google.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Other Names | Role in Synthesis |

|---|---|---|

| 3,4-dimethoxy-N-(2-phenylethyl)benzamide | - | Target Compound |

| 3,4-dimethoxybenzoic acid | Veratric acid | Precursor |

| 2-phenylethylamine | Phenethylamine | Precursor |

| 3,4-dimethoxybenzoyl chloride | Veratroyl chloride | Activated Precursor |

| 3,4-dimethoxyphenethylamine | Homoveratrylamine | Precursor |

| Veratraldehyde | 3,4-dimethoxybenzaldehyde | Starting Material |

| 3,4-dimethoxy-β-nitrostyrene | - | Intermediate |

| 3,4-dimethoxybenzyl cyanide | Veratryl cyanide | Intermediate |

| Thionyl chloride | - | Reagent |

| Oxalyl chloride | - | Reagent |

| N,N'-dicyclohexylcarbodiimide | DCC | Coupling Reagent |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | Coupling Reagent |

| 4-Dimethylaminopyridine | DMAP | Catalyst |

| Hydroxybenzotriazole | HOBt | Coupling Additive |

| Triethylamine | TEA | Base |

| Palladium on carbon | Pd/C | Catalyst |

| Raney Nickel | - | Catalyst |

| Nitromethane | - | Reagent |

Derivatization Strategies on the Benzamide (B126) Core

The functionalization of the this compound core can be systematically approached by modifying its two primary components: the benzoyl moiety and the phenylethyl amine moiety. These modifications allow for the fine-tuning of the molecule's properties for various applications.

Modifications on the Benzoyl Moiety

The 3,4-dimethoxybenzoyl group offers several avenues for structural diversification. Standard synthetic transformations can be employed to introduce a wide range of substituents onto the aromatic ring, thereby modulating the electronic and steric characteristics of the molecule.

Common modifications include the introduction of halogens, nitro groups, or additional alkyl or alkoxy groups. These transformations can be achieved through electrophilic aromatic substitution reactions on the 3,4-dimethoxybenzoic acid precursor, or by utilizing appropriately substituted benzoic acid starting materials. The conversion of the carboxylic acid to a more reactive species, such as an acyl chloride using reagents like thionyl chloride, is a common practice to facilitate the amidation reaction with phenylethylamine. nanobioletters.com

The following table provides examples of benzoyl moiety modifications and the general synthetic approach.

| Starting Material | Reagent | Moiety Modification | Reference |

| 4-Nitrobenzoyl chloride | 2-(3-chlorophenyl)ethan-1-amine | Introduction of a nitro group and a chloro-substituted phenylethylamine | mdpi.com |

| 3-Acetoxy-2-methylbenzoic acid | Amine derivatives | Acetoxy and methyl group substitution | researchgate.net |

| 2,3-Dimethoxybenzoic acid | Amine derivatives | Isomeric methoxy (B1213986) substitution pattern | researchgate.net |

| 4-Hydroxybenzoic acid | Thionyl chloride, then substituted amines | Hydroxyl group substitution | nanobioletters.com |

This table illustrates common starting materials and reagents for modifying the benzoyl moiety of benzamide derivatives.

Substitutions on the Phenylethyl Amine Moiety

The phenylethyl amine portion of the molecule provides another critical site for derivatization. Modifications on this part of the scaffold can significantly impact the molecule's conformational flexibility and intermolecular interactions.

The general approach involves the synthesis of various substituted phenylethylamines, which are then coupled with 3,4-dimethoxybenzoyl chloride or a similarly activated benzoic acid derivative. The synthesis of these substituted amines can be achieved through various methods, including the reduction of corresponding substituted nitrostyrenes or the reductive amination of substituted phenylacetaldehydes.

Recent advances in synthetic methodology have provided more sophisticated routes to substituted phenylethylamines. For example, Negishi cross-coupling reactions of trifluoroacetamido-protected β-aminoalkylzinc iodides with aryl iodides have been shown to produce a range of phenylethylamine derivatives in good yields. researchgate.net Another modern approach involves the Ni/photoredox-catalyzed cross-electrophile coupling of aliphatic aziridines with aryl iodides, offering a modular route to diverse β-phenethylamine scaffolds. acs.orgnih.gov

The table below showcases examples of substitutions on the phenylethyl amine moiety and the corresponding synthetic strategies.

| Starting Amine | Coupling Partner | Moiety Modification | Synthetic Approach | Reference |

| Substituted phenylethylamines | 3,4-Dimethoxybenzoyl chloride | Varied substitution on the phenyl ring of the amine | Classical amidation | |

| Aliphatic aziridines | Aryl iodides | Construction of the phenylethylamine backbone | Ni/Photoredox cross-electrophile coupling | acs.orgnih.gov |

| β-Aminoalkylzinc iodides | Aryl iodides | Construction of the phenylethylamine backbone | Negishi cross-coupling | researchgate.net |

| 2-(3-chlorophenyl)ethan-1-amine | 4-Nitrobenzoyl chloride | Chloro-substitution on the phenyl ring | Schotten-Baumann reaction | mdpi.com |

This table highlights different strategies and starting materials for introducing diversity into the phenylethyl amine part of benzamide derivatives.

Novel Synthetic Approaches for Benzamide Derivatives

While the traditional method of reacting an amine with an acyl chloride or an activated carboxylic acid remains a mainstay, the development of more efficient, sustainable, and atom-economical methods for amide bond formation is a major focus of contemporary organic synthesis. ucl.ac.uk These novel approaches often offer milder reaction conditions, broader substrate scope, and reduced waste generation.

Catalytic methods have emerged as powerful alternatives to stoichiometric activating agents. ucl.ac.uk Boronic acids, for instance, have been reported to catalyze the direct amidation of carboxylic acids with amines. rsc.org This method can tolerate a range of functional groups and has been successfully applied to the synthesis of pharmaceutically relevant amides. ucl.ac.uk

Oxidative amidation represents another innovative strategy, where aldehydes or alcohols are coupled with amines in the presence of an oxidant and a catalyst. researchgate.netacs.org Metal-catalyzed versions of this reaction have been developed, as well as organocatalytic systems. rsc.orgacs.org For example, a dual catalytic system using visible light and an N-heterocyclic carbene (NHC) has been shown to enable the redox-neutral synthesis of amides from aldehydes and imines in a highly atom-economical fashion. acs.org

Palladium-catalyzed carbonylative amidation of aryl halides offers a different route to benzamides, leveraging the extensive expertise in palladium catalysis. ucl.ac.uk Furthermore, biocatalysis is a growing area with the potential for highly selective and environmentally friendly amide synthesis. ucl.ac.uk Continuous flow processes and microwave-assisted synthesis are also being explored to enhance reaction efficiency and scalability. google.com

The following table summarizes some of the novel synthetic approaches for benzamide derivatives.

| Synthetic Approach | Key Features | Catalyst/Reagent Examples | Reference |

| Catalytic Direct Amidation | Avoids stoichiometric activating agents | Boronic acids, ZrOCl₂·8H₂O | ucl.ac.ukrsc.org |

| Oxidative Amidation | Uses aldehydes/alcohols as starting materials | Metal catalysts, Organocatalysts (e.g., I₂–TBHP) | rsc.orgresearchgate.net |

| Dual Catalysis (Redox-Neutral) | Atom-economical, no byproducts | Visible light, N-heterocyclic carbene (NHC) | acs.org |

| Palladium-Catalyzed Carbonylative Amidation | Utilizes aryl halides as starting materials | Palladium catalysts | ucl.ac.uk |

| Continuous Flow Synthesis | Improved efficiency and scalability | Not specified | google.com |

This table provides an overview of modern synthetic methods for the preparation of benzamide derivatives, highlighting their key characteristics and examples of catalysts or reagents used.

Preclinical Biological Activity Spectrum and Pharmacological Evaluation

Anticancer and Antiproliferative Activities in In Vitro Models

The potential of novel chemical entities to combat cancer is a primary focus of preclinical research. Investigations typically begin with in vitro models to assess a compound's fundamental ability to halt the growth of cancer cells.

Inhibition of Cancer Cell Line Proliferation

The evaluation of a compound's ability to inhibit the growth of cancer cells is a foundational step in anticancer drug discovery. This is commonly quantified using a panel of human cancer cell lines. While direct studies on 3,4-dimethoxy-N-(2-phenylethyl)benzamide are not extensively detailed in the provided literature, research into structurally related compounds provides insight into the potential activity of the 3,4-dimethoxybenzoyl moiety.

For instance, a series of benzimidazole-triazole hybrids containing a 3,4-dimethoxy substitution were synthesized and evaluated for their cytotoxic effects. nih.gov One such derivative, compound 6e , demonstrated moderate to strong activity against several human cancer cell lines. nih.gov The activity is often measured by the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth.

Table 1: Example of In Vitro Cytotoxicity of a Structurally Related Compound (6e) Note: The following data is for a benzimidazole-triazole hybrid containing a 3,4-dimethoxybenzylidene group, not this compound, and is presented for illustrative purposes.

| Cell Line | Cancer Type | IC50 (µM) nih.gov |

| HepG-2 | Liver | 33.62 ± 2.3 |

| HCT-116 | Colon | 19.69 ± 1.7 |

| MCF-7 | Breast | 23.73 ± 1.9 |

| HeLa | Cervical | 29.07 ± 2.3 |

Impact on Multicellular Spheroid Models

To better simulate the complex environment of a solid tumor, researchers utilize three-dimensional (3D) cell culture models, such as multicellular tumor spheroids (MCTS). bwise.kr These models replicate features of in vivo tumors, including cell-cell interactions, nutrient and oxygen gradients, and the presence of an extracellular matrix. bwise.krnih.gov MCTS are considered a valuable tool for screening anticancer drug candidates, as they can provide more clinically relevant outcomes regarding drug penetration and efficacy compared to traditional 2D monolayer cultures. bwise.krnih.gov

The generation of MCTS can be achieved through various methods, including the hanging drop technique, where cells aggregate into spheroids in a suspended drop of culture medium. researchgate.net These 3D models allow for the analysis of a drug's impact not just on cell proliferation but also on the complex tumor microenvironment. researchgate.net

Currently, there are no specific published studies found that evaluate the effects of this compound on multicellular spheroid models.

Anti-inflammatory Potentials

Chronic inflammation is linked to various diseases, making the discovery of novel anti-inflammatory agents a significant area of pharmaceutical research.

In Vitro Assays for Anti-inflammatory Effects

Initial screening for anti-inflammatory properties is often conducted through in vitro assays. These tests can measure a compound's ability to interfere with specific inflammatory processes. Common methods include the inhibition of protein denaturation and the stabilization of human red blood cell (HRBC) membranes, as damage to these membranes is indicative of an inflammatory response. japsonline.com

Research on amide derivatives of 3,4-dimethoxy cinnamic acid, a structurally related compound, has shown significant in vitro anti-inflammatory activity in such assays. japsonline.com Another key mechanism for anti-inflammatory action is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govmdpi.com Studies on other novel benzamide (B126) derivatives have demonstrated potent inhibitory effects on prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of inflammation. nih.gov

No specific data from in vitro anti-inflammatory assays for this compound were identified in the reviewed literature.

Ex Vivo Investigations of Inflammation Modulation

Ex vivo models provide a bridge between in vitro assays and in vivo studies by using living tissue outside of the organism. For dermatological and topical anti-inflammatory research, excised skin models are particularly useful. nih.gov In a typical setup, skin explants are mounted in Franz diffusion cells, allowing for the topical application of a test compound. nih.gov

This model can effectively probe the arachidonic acid inflammation pathway. nih.gov Following treatment, the tissue can be analyzed for key inflammatory markers. For example, Western blotting or immunohistochemistry can be used to measure the levels of cyclooxygenase-2 (COX-2), an enzyme induced during inflammation. nih.gov Furthermore, techniques like enzyme-linked immunosorbent assay (ELISA) can quantify the production of downstream inflammatory mediators such as prostaglandin E2 (PGE-2). nih.gov A reduction in COX-2 and PGE-2 levels in the treated tissue indicates an anti-inflammatory effect. nih.gov

There are no published ex vivo studies specifically investigating the inflammation-modulating properties of this compound.

Antimicrobial and Anti-Infective Properties

The rise of antimicrobial resistance necessitates the search for new classes of anti-infective agents. nih.gov Preclinical research involves screening compounds against a panel of pathogenic bacteria and fungi.

While the 3,4-dimethoxybenzoyl structural motif is present in various compounds explored for biological activity, its contribution to antimicrobial effects is highly dependent on the rest of the molecular structure. For instance, a study on a series of 2-(3,4-dimethoxyphenyl)benzazoles concluded that the synthesized compounds possessed no significant antibacterial or antifungal activities. nih.gov In contrast, different series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were specifically designed and synthesized as potential antimicrobial agents targeting multidrug efflux pumps. nih.gov Other research has focused on different benzamide derivatives for activity against various Plasmodium falciparum strains (the parasite causing malaria) and ESKAPE pathogens. nih.gov

A specific evaluation of the antimicrobial and anti-infective properties of this compound was not found in the surveyed scientific literature.

Antibacterial Activity

Currently, there is a lack of published scientific literature specifically investigating the antibacterial properties of this compound. While studies on related benzamide and N-phenethylbenzamide derivatives have been conducted, their findings cannot be directly extrapolated to the subject compound.

For instance, research on novel N-phenylbenzamide derivatives has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Another study on N-phenethylbenzamide derivatives isolated from Piper betle stems also reported potential antimicrobial activity against various bacterial strains. tandfonline.comnih.gov However, these studies did not include this compound in their investigations. Therefore, no specific data on its antibacterial spectrum, such as Minimum Inhibitory Concentration (MIC) values against different bacterial species, is available.

Antifungal Efficacy

Similar to its antibacterial profile, the antifungal efficacy of this compound has not been reported in peer-reviewed scientific studies. General studies on N-phenylbenzamides have indicated potential antifungal activity against Candida albicans. nih.govmdpi.com Additionally, research on N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety has shown bioactivities against various plant pathogenic fungi. researchgate.net However, these findings are on structurally distinct molecules.

A study focusing on N-phenethylbenzamide derivatives from Piper betle found that while the isolated allylbenzene (B44316) derivatives exhibited antifungal activity, the accompanying benzamide derivatives were inactive against the tested fungal strain. tandfonline.com Without direct testing, the antifungal potential of this compound remains undetermined.

Antitubercular Applications

There is no scientific evidence available to support any antitubercular applications for this compound. Screenings of compound libraries for antituberculosis activity have been performed, but this specific compound has not been identified as an active agent in these studies. nih.govnih.gov Therefore, its potential as an antitubercular agent is currently unknown.

Enzyme Inhibition Profiles

The ability of this compound to inhibit specific enzymes is a critical aspect of its pharmacological evaluation. The following subsections summarize the available information on its interaction with key enzymes.

Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH)

There is no published data to suggest that this compound is an inhibitor of dihydroorotate dehydrogenase (DHODH). While research has identified various small molecules as DHODH inhibitors, none of the identified active compounds are structurally analogous to this compound. For example, the potent DHODH inhibitor HZ05 is a chiral tetrahydroindazole (B12648868) derivative and is structurally distinct. researchgate.netnih.gov

Acetylcholinesterase (AChE) Inhibitory Potency

The acetylcholinesterase (AChE) inhibitory potential of this compound has not been documented in the scientific literature. While various benzamide and phthalimide (B116566) derivatives have been synthesized and evaluated as AChE inhibitors for their potential in managing conditions like Alzheimer's disease, these studies have not included the specific compound . nih.govnih.gov Therefore, no data regarding its IC50 value or mode of inhibition is available.

Histone Deacetylase (HDAC) Modulation

There is no scientific literature available that has investigated the modulatory effects of this compound on histone deacetylases (HDACs). Although certain benzamide derivatives have been designed and synthesized as HDAC inhibitors, the research has focused on different structural scaffolds. nih.gov Consequently, the potential of this compound to act as an HDAC modulator remains uninvestigated.

Polyketide Synthase 13 (Pks13) Thioesterase Domain Inhibition

Polyketide synthase 13 (Pks13) is a crucial enzyme for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). nih.goven-journal.org It performs the final condensation step in the biosynthesis of mycolic acids, which are essential, characteristic components of the mycobacterial cell wall. nih.govresearchgate.net The thioesterase (TE) domain of Pks13 is a validated target for the development of new antitubercular drugs. en-journal.orgresearchgate.net

The benzamide chemical scaffold has been identified as a promising starting point for developing inhibitors against this target. nih.gov While direct inhibitory data for this compound on the Pks13 thioesterase domain is not extensively detailed in the reviewed literature, the synthesis and evaluation of structurally related benzamide derivatives underscore the potential of this chemical class. For instance, research efforts have focused on creating libraries of related compounds, such as furan- and phenyl-based analogues, to probe the structure-activity relationship. en-journal.org The general synthetic route often involves the coupling of a benzoic acid derivative with an amine, such as 2-phenylethanamine, to form the characteristic amide bond. nih.goven-journal.org The exploration of different substituents on the benzoyl and phenethyl portions of the molecule is a key strategy in the optimization of potency against Pks13. nih.gov The discovery of novel chemotypes that target this enzyme is fueled by the urgent need for new TB treatments with modes of action that can overcome existing drug resistance. en-journal.orgresearchgate.net

Other Enzyme Targets (e.g., Alpha-Glucosidase, Cathepsins L)

Alpha-Glucosidase: Alpha-glucosidase is an intestinal enzyme whose inhibition can delay glucose absorption, making it a key target in the management of type 2 diabetes mellitus. nih.gov Various synthetic compounds, including those with heterocyclic structures like phthalimide-phenoxy-1,2,3-triazoles, have been designed and evaluated as potent alpha-glucosidase inhibitors. nih.gov However, based on a review of available scientific literature, there is no specific data documenting the inhibitory activity of this compound against alpha-glucosidase.

Cathepsin L: Cathepsin L is a lysosomal cysteine protease involved in numerous physiological and pathological processes, including cancer metastasis and viral entry. nanobioletters.comsigmaaldrich.com Consequently, it is considered a viable target for the development of novel therapeutic agents, and various small molecule inhibitors have been investigated. nanobioletters.comsigmaaldrich.com These inhibitors include compounds from diverse chemical classes such as triazine nitriles and thiocarbazates. nih.govresearchgate.net Despite the broad interest in Cathepsin L inhibitors, there is no specific research available detailing the evaluation of this compound as an inhibitor of this enzyme.

Modulation of Cellular Signaling Pathways

Investigation of Receptor Agonism/Antagonism

The structural motifs within this compound, specifically the dimethoxyphenyl and phenethylamine (B48288) components, are found in molecules known to interact with various neurotransmitter receptors. For example, compounds featuring a dimethoxyphenyl group have been investigated for their antagonist activity at serotonin (B10506) 5-HT2A receptors. Similarly, the phenethylamine scaffold is a core feature of many psychoactive compounds and ligands for dopamine (B1211576) receptors.

While direct studies on receptor binding for this compound are not specified, the chemical architecture suggests a potential for interaction with CNS targets. For instance, various N-substituted benzamides and related structures have been explored for their affinity to dopamine D3 receptors and sigma receptors, which are implicated in a range of neurological and psychiatric conditions. This suggests that this compound could potentially exhibit agonist or antagonist activities at such receptors, although empirical testing is required to confirm any such properties.

Interference with Autophagic Processes

Autophagy is a fundamental cellular process for degrading and recycling cellular components, and its modulation is a therapeutic strategy in various diseases. While there is no direct evidence of this compound interfering with autophagic processes, a structurally related compound offers insight into this potential activity.

trans-3,4-dimethoxystilbene (3,4-DMS), which also contains the 3,4-dimethoxy moiety, has been shown to induce macroautophagy in endothelial cells. The mechanism of action for 3,4-DMS involves the activation of the AMPK signaling pathway and subsequent inhibition of the mTOR signaling pathway. This compound was also found to induce apoptosis, and the study suggested that intracellular calcium and reactive oxygen species (ROS) levels may link the two processes. Given the shared 3,4-dimethoxyphenyl group, it is plausible that this compound could engage similar pathways, but this hypothesis requires direct experimental validation.

Antioxidant Activities

Compounds containing methoxyphenol and benzamide structures are frequently investigated for their antioxidant properties. Oxidative stress is a key factor in the pathophysiology of numerous diseases, making therapeutic antioxidants a subject of significant research interest. The antioxidant capacity of such compounds is often evaluated using in vitro assays like the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) assay.

Derivatives of 2-methoxyphenol have been synthesized and shown to possess antioxidant activity. Similarly, various benzamide derivatives have demonstrated the ability to act as potent antioxidants. For example, certain N-substituted propanehydrazide derivatives showed antioxidant activity superior to that of the standard antioxidant ascorbic acid in DPPH assays. The presence of the dimethoxy-substituted benzene (B151609) ring in this compound suggests it may have the potential to scavenge free radicals, although specific experimental data for this compound is not available in the reviewed literature.

Table 1: Antioxidant Activity of Structurally Related Compounds

| Compound Class | Assay Method | Key Finding | Reference |

|---|---|---|---|

| 3-[(4-methoxyphenyl)amino]propanehydrazide Derivatives | DPPH Radical Scavenging | Some derivatives exhibited higher antioxidant activity than ascorbic acid. | |

| 2-Methoxyphenol Derivatives | DPPH, ABTS, ORAC | New phenolic acid-derived compounds with antioxidant activity were identified. | |

| N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides | DPPH, ABTS, Lipid Peroxidation | Fluorine-substituted nitrones showed high interaction with DPPH radicals and some inhibited lipid peroxidation. | |

| Anthocephalus cadamba Leaf Extracts | DPPH, ABTS, Reducing Power | The ethyl acetate (B1210297) fraction, containing phenolic compounds, was the most active in scavenging free radicals. |

Antiprion Activities

Prion diseases are fatal neurodegenerative disorders characterized by the conversion of the cellular prion protein (PrPC) into its misfolded, pathogenic scrapie isoform (PrPSc). nih.goven-journal.org The search for therapeutic agents that can inhibit this conversion is a critical area of research.

Studies have identified the benzamide scaffold as a potential foundation for developing anti-prion agents. nih.govresearchgate.net A variety of benzamide derivatives have been synthesized and shown to inhibit the accumulation of PrPSc in infected neuroblastoma cells, marking them as attractive lead compounds for drug development against prion disease. nih.gov

Furthermore, compounds containing a 3,4-dimethoxy substitution have demonstrated notable anti-prion properties. Specifically, 3,4-dimethoxycinnamic acid (DMCA), a bioavailable coffee component, was found to bind potently to the prion protein and inhibit its oligomerization and fibrillization in vitro. This suggests that the 3,4-dimethoxyphenyl moiety present in this compound could contribute to a similar binding interaction with the prion protein. While direct experimental evidence for the target compound is lacking, the combined findings for both the benzamide class and the dimethoxy substitution pattern strongly suggest its potential as a candidate for evaluation in anti-prion research. nih.gov

Structure Activity Relationship Sar Studies of Substituted Benzamides

The biological profile of benzamide (B126) derivatives is intricately linked to their structural composition. Key pharmacophoric features often required for activity include a hydrophobic aryl ring, an electron donor system, and a hydrogen bond acceptor/donor group. nih.gov The interplay of these features dictates the molecule's interaction with biological targets.

Influence of Substituents on the Dimethoxybenzoyl Ring

The substitution pattern on the benzoyl ring is a primary determinant of the compound's activity. The number and position of methoxy (B1213986) groups, as well as the presence of other electron-donating or withdrawing groups, significantly alter the electronic and steric properties of the molecule.

Positional Effects of Methoxy Groups The positioning of methoxy groups on the benzoyl ring plays a crucial role in the biological activity of these compounds. For instance, in studies of benzamides as chitin (B13524) synthesis inhibitors, the 2,6-dimethoxy substitution pattern was found to be a key feature. nih.govnih.gov However, this is not universally optimal, as research on other benzamide-like structures has shown that the 2,6-difluoro substitution, which is beneficial for some classes of compounds, was detrimental for others. nih.gov

The presence of a methoxy group at the 3-position has been implicated in the inhibition of cell division in bacteria by affecting the FtsZ protein. nih.gov In the context of dopamine (B1211576) receptor antagonists, a methoxy group at the 2-position can form a hydrogen bond with the amide proton, influencing the molecule's conformation and lipophilicity. However, introducing an additional ortho-methoxy substituent can cause steric hindrance, preventing the amide from being coplanar with the benzene (B151609) ring and thus altering its interaction with target receptors. nih.gov Furthermore, a substituent in the 3-position can weaken the hydrogen bond between the amide and a 2-methoxy group through a combination of steric and electronic effects. nih.gov

Interactive Table: Effect of Methoxy Group Position on Biological Activity

| Compound Class | Methoxy Position | Observed Effect | Reference |

| Benzoylamino-isoxazoles | 2,6-dimethoxy | Inhibition of chitin synthesis | nih.govnih.gov |

| Benzamide Derivatives | 3-methoxy | Inhibition of bacterial cell division | nih.gov |

| Substituted Benzamides | 2-methoxy | Intramolecular hydrogen bonding, influencing conformation | nih.gov |

Impact of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the benzoyl ring significantly influence biological activity. Electron-donating groups (EDGs) like methoxy (-OCH₃) and hydroxyl (-OH) groups generally enhance certain activities, while electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups often have the opposite effect. lumenlearning.comlibretexts.org

Studies on benzamide-isoquinoline derivatives targeting sigma-2 (σ2) receptors found that an electron-donating methoxy group increased affinity, whereas an electron-withdrawing nitro group decreased it. researchgate.net Adding an extra methoxy group at the para-position of the benzamide phenyl ring dramatically improved selectivity for the σ2 receptor over the σ1 receptor. researchgate.netnih.gov This highlights that the para-position is a sensitive site for manipulating receptor subtype selectivity. researchgate.net Similarly, for some benzaldehyde (B42025) compounds, stronger electron-donating groups promote hydrogenolysis, while stronger electron-withdrawing groups favor hydrogenation. nih.gov

In contrast, for N-benzylanilines, the presence of electron-withdrawing groups like halogens, cyano, or nitro groups led only to N-debenzylation, whereas electron-donating methyl groups resulted in the formation of amide and nitrone metabolites. nih.gov This indicates that the electronic nature of the substituents dictates the metabolic pathway. nih.gov

Interactive Table: Influence of Electronic Groups on Benzamide Activity

| Compound Series | Substituent Type | Effect | Biological Target/Activity | Reference |

| Benzamide-isoquinolines | Electron-Donating (e.g., -OCH₃) | Increased affinity | Sigma-2 Receptor | researchgate.netnih.gov |

| Benzamide-isoquinolines | Electron-Withdrawing (e.g., -NO₂) | Decreased affinity | Sigma-2 Receptor | researchgate.net |

| N-benzylanilines | Electron-Donating (e.g., -CH₃) | Amide formation | Metabolism | nih.gov |

| N-benzylanilines | Electron-Withdrawing (e.g., -NO₂, -CN) | N-debenzylation only | Metabolism | nih.gov |

| Substituted Benzaldehydes | Electron-Donating | Promotes hydrogenolysis | Electrochemical Reduction | nih.gov |

| Substituted Benzaldehydes | Electron-Withdrawing | Promotes hydrogenation | Electrochemical Reduction | nih.gov |

Effects of Substitutions on the Phenylethyl Moiety

Modifications on the Phenyl Ring of the Phenethyl Group

Substituting the phenyl ring of the phenethyl group can fine-tune the biological activity. In a series of anticonvulsant compounds, introducing a trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) group at the meta-position of a phenyl ring within a related structure led to potent anticonvulsant properties. mdpi.com In another study on chitin synthesis inhibitors, the introduction of small alkyl groups or halogens at the para-position of a phenyl ring slightly enhanced activity, while bulky groups like t-butyl or electron-withdrawing groups like NO₂ and CF₃ drastically decreased it. nih.govnih.gov This suggests that both steric and electronic factors on this phenyl ring are critical for activity. nih.govnih.gov

Alterations to the Ethyl Linker and Amide Nitrogen

Changes to the ethyl bridge and the amide nitrogen are crucial for modulating activity. The N-substituent in morphinans, for example, plays a significant role in opioid receptor activity. Replacing an N-methyl with an N-phenethyl group can enhance binding affinity and agonist potency at the µ-opioid receptor. nih.gov

For some anticonvulsants, small structural changes can lead to modest reductions in activity, indicating that this position can tolerate some modification. nih.gov In studies of macrocyclic antiarrhythmics, a high degree of N-methylation on the amide was found to be critical for activity. nih.gov The replacement of an N-methyl group with a hydrogen (N-H) can impact activity, demonstrating the importance of this specific structural feature. nih.gov

Correlations Between Structural Features and Specific Biological Activities

Specific structural motifs within substituted benzamides are consistently associated with particular biological effects, such as anticonvulsant or neuroprotective activities.

For a compound to exhibit anticonvulsant activity, certain pharmacophoric elements are generally required. These include:

A hydrophobic aryl ring (A) , which helps the molecule cross the blood-brain barrier. nih.gov

An electron donor system (D) , often comprising nitrogen or sulfur atoms. nih.gov

A hydrogen bonding domain (HBA/HBD) , such as an amide group, for interaction with target proteins. nih.gov

Structure-activity relationship analyses of various pyrrolidine-2,5-diones and piperidine-2,6-diones, which share the imide functional group with some benzamide analogs, have shown that anticonvulsant activity is closely linked to the structure of the imide fragment. nih.gov For instance, a hexahydro-1H-isoindole-1,3(2H)-dione core was identified as being particularly favorable for this activity. nih.gov Furthermore, substitution on an attached phenyl ring with groups like 2-chloro was found to be effective in models of therapy-resistant epilepsy. nih.gov In another series of anticonvulsants, a dimethylamino moiety attached to a pyrrolidine-2,5-dione ring was found to be preferential for potent activity. mdpi.com These findings underscore the principle that a combination of a hydrophobic aryl group and a hydrogen-bonding imide/amide system, with specific substitutions, is a recurring theme in the design of anticonvulsant agents.

SAR for Anticancer Activity

Benzamide derivatives have emerged as a significant class of anticancer agents, primarily acting as histone deacetylase (HDAC) inhibitors and cytotoxic agents that induce apoptosis.

Key findings from SAR studies reveal that the ortho-amino group on the benzamide ring is a critical pharmacophoric element for HDAC inhibition, acting as a zinc-binding group (ZBG) within the enzyme's active site. nih.gov Derivatives lacking this group show significantly reduced or no HDAC inhibitory activity. nih.gov

Studies on a series of N-substituted benzamide derivatives designed based on the HDAC inhibitor Entinostat (MS-275) have provided detailed insights:

The N-substituent: The nature of the group attached to the amide nitrogen is crucial. The presence of a second phenyl ring in this position is common. nih.gov

Substitution on the Benzamide Ring (ZBG): An amino group at the ortho-position is critical for chelating with the zinc ion in the active site of HDACs. nih.govnih.gov Replacing this -NH2 group with hydrogen or a methyl group leads to a loss of this interaction and diminished activity. nih.gov

Substitution on the Terminal Phenyl Ring: Modifications on the terminal phenyl ring (part of the N-substituent) fine-tune the activity. In one study, a derivative with a methyl group at the R1 position and an amine at the R2 position (Compound 7j) showed the highest inhibitory activity against HDAC1, HDAC2, and HDAC3 isoforms. nih.gov Conversely, introducing a chlorine atom or a nitro group onto the benzamide ring has been shown to significantly decrease antiproliferative activity. nih.gov

Linker Length: The length of the molecular scaffold connecting the benzamide and the terminal aromatic group is also important. Studies have shown that an optimal distance between these two ends is necessary for maximum inhibitory potency, and shorter molecules often exhibit stronger HDAC inhibition. nih.gov

The antiproliferative effects of these compounds have been evaluated against various cancer cell lines.

Table 1: Antiproliferative Activity of Selected Benzamide Derivatives

| Compound | Substitutions | Target Cell Line | IC50 (µM) | Source |

|---|---|---|---|---|

| 7j | R1=Me, R2=NH2, n=1 | MCF-7 | 0.83 | nih.gov |

| 7j | R1=Me, R2=NH2, n=1 | T47D | 1.4 | nih.gov |

| 7g | R1=H, R2=NH2, n=1 | MCF-7 | 2.9 | nih.gov |

| 7g | R1=H, R2=NH2, n=1 | T47D | 5.8 | nih.gov |

| 5e | N-(phenyl) substituent on 2-amino-1,4-naphthoquinone-benzamide | MDA-MB-231 | 0.4 | nih.gov |

| 5l | N-(3-nitrophenyl) substituent on 2-amino-1,4-naphthoquinone-benzamide | MDA-MB-231 | 0.4 | nih.gov |

| Cisplatin (Control) | - | MDA-MB-231 | 31.5 | nih.gov |

Furthermore, some benzamide derivatives can restore the efficacy of conventional chemotherapeutic drugs by inhibiting ATP-binding cassette (ABC) transporters like ABCG2, which are responsible for multidrug resistance (MDR). nih.gov For instance, the novel benzamide derivative VKNG-2 was shown to reverse resistance to drugs like mitoxantrone (B413) and SN-38 in colon cancer cell lines by inhibiting the efflux function of the ABCG2 transporter. nih.gov

SAR for Anti-inflammatory Activity

Substituted benzamides have also been investigated for their anti-inflammatory potential. Their mechanism often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or cytokines like tumor necrosis factor-alpha (TNF-α).

SAR studies in this area have highlighted the following:

N-Substituent: In a series of N-pyrazolyl benzamide derivatives, compounds with specific substitutions demonstrated significant anti-inflammatory activity, in some cases exceeding that of the standard drug ibuprofen. researchgate.net

Substitution on the Benzamide Ring: For a series of substituted-N-(2-oxo-2H-chromen-3-yl)benzamides, substitutions on the benzamide's phenyl ring were critical. Compounds with a chloro-substituent at the ortho or para position (Compounds IVb and IVc) showed the most potent activity. researchgate.net

C2-Position Substituents: In a series of 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl) benzamides, small-sized substitutions on the N-phenyl ring were favorable. nih.gov Notably, compounds with N-(2,4-dibromophenyl) and N-(2-nitrophenylcarbamothioyl) substitutions (1e and 1h) showed potent in vivo anti-inflammatory activity and significantly inhibited prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov

Some N-substituted benzamides, such as metoclopramide (B1676508) and 3-chloroprocainamide, have been shown to inhibit the production of TNF-α in a dose-dependent manner, suggesting a mechanism involving the inhibition of the transcription factor NF-κB. nih.gov

Table 2: Anti-inflammatory Activity of Selected Benzamide Derivatives

| Compound | Substitutions | Assay | % Inhibition | Source |

|---|---|---|---|---|

| IVb | 2-chloro substitution | Carrageenan-induced paw edema (3h) | 55.4 | researchgate.net |

| IVc | 4-chloro substitution | Carrageenan-induced paw edema (3h) | 57.6 | researchgate.net |

| Diclofenac sodium (Control) | - | Carrageenan-induced paw edema (3h) | 65.7 | researchgate.net |

| 1e | N-(2,4-dibromophenyl)carbamothioyl | Carrageenan-induced paw edema | 61.45 | nih.gov |

| 1h | N-(2-nitrophenyl)carbamothioyl | Carrageenan-induced paw edema | 51.76 | nih.gov |

| Indomethacin (Control) | - | Carrageenan-induced paw edema | 22.43 | nih.gov |

| 3d | N-Pyrazolyl benzamide derivative | Carrageenan-induced paw edema | 84.09 | researchgate.net |

| Ibuprofen (Control) | - | Carrageenan-induced paw edema | 65.90 | researchgate.net |

SAR for Enzyme Inhibition

The benzamide scaffold is a privileged structure for designing inhibitors of various enzymes, including HDACs, cholinesterases, and carbonic anhydrases.

Histone Deacetylase (HDAC) Inhibition: As discussed in the anticancer section, the ortho-aminobenzamide moiety is a key feature for potent inhibition of class I HDACs (HDAC1, 2, and 3). nih.gov Compound 7j, a benzamide derivative, demonstrated inhibitory activity against HDAC1, HDAC2, and HDAC3 with IC50 values of 0.65, 0.78, and 1.70 µM, respectively, which were comparable or superior to the reference drug entinostat. nih.gov

Cholinesterase Inhibition: Benzamide derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. SAR studies revealed that the position of a dimethylamine (B145610) side chain significantly influences inhibitory activity and selectivity. tandfonline.com Picolinamide (B142947) (a pyridine (B92270) analog of benzamide) derivatives generally showed stronger activity than the corresponding benzamide derivatives. tandfonline.comresearchgate.net Compound 7a, a picolinamide derivative, was the most potent AChE inhibitor in one study, with an IC50 of 2.49 µM and high selectivity over BChE. tandfonline.com

Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamide-based compounds incorporating triazine linkers have been evaluated as inhibitors of various human (h) CA isoforms, including the tumor-associated hCA IX and hCA XII. nih.gov A free, primary sulfonamide group was found to be essential for activity, acting as a zinc-binding group. N-substituted sulfonamides were inactive. The substitution pattern on the phenyl ring of the benzenesulfonamide (B165840) portion modulated the potency and selectivity against different CA isoforms. nih.gov

Other Enzymes: Benzamide derivatives have also been designed to inhibit other enzymes. A library of N-benzyl, N-phenethyl, and N-benzyloxybenzamide derivatives was evaluated as inhibitors of amyloid-beta (Aβ42) aggregation, a key process in Alzheimer's disease. researchgate.net Additionally, certain benzamides have been identified as noncovalent inhibitors of the SARS-CoV papain-like protease (PLpro). nih.gov

Table 3: Enzyme Inhibitory Activity of Selected Benzamide Derivatives

| Compound | Target Enzyme | IC50 or Ki Value | Source |

|---|---|---|---|

| 7j | HDAC1 | IC50: 0.65 µM | nih.gov |

| 7j | HDAC2 | IC50: 0.78 µM | nih.gov |

| 7j | HDAC3 | IC50: 1.70 µM | nih.gov |

| Entinostat (Control) | HDAC1 | IC50: 0.93 µM | nih.gov |

| 7a (picolinamide) | AChE | IC50: 2.49 µM | tandfonline.com |

| 4a (benzamide) | AChE | IC50: >100 µM | tandfonline.com |

| 6 (benzamide) | AChE | Ki: 15.51 nM | researchgate.net |

| 8a (benzenesulfonamide) | hCA I | Ki: 94.4 nM | nih.gov |

| AAZ (Control) | hCA I | Ki: 250 nM | nih.gov |

Mechanistic Investigations at the Molecular and Cellular Levels

Elucidation of Target Binding and Interaction Sites

The 3,4-dimethoxybenzamide moiety is a key component of the gastroprokinetic agent itopride. nih.govnih.gov Itopride exhibits a dual mechanism of action, functioning as both a dopamine (B1211576) D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor. nih.govdroracle.aidroracle.ai The antagonism of D2 receptors by itopride removes the inhibitory effects on acetylcholine (ACh) release, while the inhibition of AChE prevents the degradation of ACh, leading to increased gastric motility. nih.gov This suggests that the 3,4-dimethoxybenzamide portion of 3,4-dimethoxy-N-(2-phenylethyl)benzamide could potentially interact with these targets.

Furthermore, various substituted benzamides have been developed as high-affinity ligands for different receptors. For instance, certain 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides have been synthesized and evaluated as potent ligands for central nervous system (CNS) dopamine D2 receptors. nih.gov Other benzamide (B126) derivatives have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). nih.gov A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which contain a benzamide substructure, were found to have inhibitory activity against both MAO-A and MAO-B, as well as butyrylcholinesterase (BChE). nih.gov

N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been identified as dual-target inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), which are crucial targets in cancer therapy. nih.gov

Table 1: Receptor and Enzyme Binding Affinities of Structurally Related Compounds

| Compound/Derivative Class | Target(s) | Reported Activity |

|---|---|---|

| Itopride (contains 3,4-dimethoxybenzamide) | Dopamine D2 Receptor, Acetylcholinesterase (AChE) | Antagonist, Inhibitor nih.govdroracle.aidroracle.ai |

| 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides | Dopamine D2 Receptor | High-affinity ligand nih.gov |

| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives | Monoamine Oxidase-A (MAO-A), Monoamine Oxidase-B (MAO-B), Butyrylcholinesterase (BChE) | Inhibitor nih.gov |

This table presents data for compounds structurally related to this compound to infer potential biological targets.

The molecular recognition mechanisms for benzamide derivatives often involve hydrogen bonding and hydrophobic interactions within the binding pockets of their target proteins. The amide linkage in the N-(2-phenylethyl)benzamide structure is capable of forming hydrogen bonds, which can be crucial for binding to receptors and enzymes. biosynth.com The aromatic rings of the benzamide and phenylethyl groups can engage in π-π stacking and hydrophobic interactions with the amino acid residues of the target protein.

In the case of itopride, its binding to the dopamine D2 receptor and acetylcholinesterase involves specific interactions that are facilitated by its chemical structure, including the 3,4-dimethoxybenzamide moiety. nih.gov Molecular docking studies of other benzamide derivatives, such as MAO and ChE inhibitors, have revealed important interactions between the ligand and amino acid residues of the protein receptors, further highlighting the role of the benzamide core in molecular recognition. nih.gov

Cellular Pathway Perturbations

The binding of a compound to its molecular targets can lead to perturbations in cellular pathways, affecting processes such as cell growth, survival, and death.

While direct studies on the effect of this compound on cell proliferation and apoptosis are lacking, research on related compounds provides some indications. The N-(2-phenylethyl)benzamide backbone is found in compounds with noted antibacterial and potential anticancer activity.

A study on substituted 2-hydroxy-N-(arylalkyl)benzamides demonstrated that some of these compounds can reduce cell proliferation and induce apoptosis in cancer cell lines. nih.gov One of the potent compounds in this series, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide, was shown to induce apoptosis in a melanoma cell line in a dose-dependent manner. This was evidenced by an increase in apoptotic markers, including the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov

Furthermore, trans-3,4-dimethoxystilbene (3,4-DMS), which shares the 3,4-dimethoxy substitution pattern, has been found to inhibit endothelial cell proliferation and induce apoptosis through a pathway involving p53, Bax, cytochrome c, and caspase proteases. nih.gov

The intracellular targets of benzamide derivatives can be diverse. Itopride, through its inhibition of acetylcholinesterase, modulates intracellular levels of acetylcholine. nih.gov Other benzamide-containing compounds have been shown to interact with key intracellular signaling molecules. For instance, N-(1,3,4-thiadiazol-2-yl)benzamide derivatives that inhibit EGFR and HER-2 can affect downstream signaling pathways involved in cell proliferation and survival. nih.gov One such derivative was found to induce the release of cytochrome c and promote the expression of reactive oxygen species (ROS) in breast cancer cells. nih.gov

The N-(2-phenylethyl)benzamide molecule has been shown to be able to bind to mitochondria in animals and may inhibit the mitochondrial electron transport chain, thereby affecting ATP production. biosynth.com

Investigation of Excitation State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor in close proximity. This process can lead to unique fluorescence properties.

While there are no direct studies on ESIPT in this compound, research on the structurally similar compound, 2-hydroxy-N-(2-phenylethyl)benzamide, has demonstrated the occurrence of ESIPT. nih.govresearchgate.net In this related molecule, the hydroxyl group acts as the proton donor and the carbonyl oxygen of the amide group acts as the proton acceptor. The study revealed that this compound exhibits a dual fluorescence effect in certain solvents, which is attributed to the ESIPT process. researchgate.net The presence of an intramolecular hydrogen bond facilitates the proton transfer in the excited state, leading to the formation of a tautomer with a distinct fluorescence emission. nih.gov

Given the structural similarity, it is plausible that derivatives of this compound, if appropriately substituted with a proton-donating group ortho to the amide linkage, could also exhibit ESIPT phenomena. However, in the absence of such a group in the parent compound, ESIPT is not expected to occur.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site.

Molecular docking simulations are instrumental in predicting how 3,4-dimethoxy-N-(2-phenylethyl)benzamide (the ligand) might bind to a specific protein target. These simulations explore various possible conformations of the ligand within the protein's active site, identifying the most energetically favorable binding pose. This predicted binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, in silico studies can reveal that the methoxy (B1213986) groups on the benzamide (B126) ring and the phenyl group of the phenylethyl moiety of the compound play crucial roles in anchoring it within a specific binding pocket. The understanding of these binding modes is a critical first step in structure-based drug design, guiding the rational modification of the ligand to improve its affinity and selectivity for the target protein.

Beyond predicting the binding pose, molecular docking provides an estimation of the binding affinity, often expressed as a scoring function or a calculated binding energy. This score helps to rank different compounds based on their predicted potency. A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. For this compound, docking studies can quantify its potential to interact with various biological targets. These calculations consider the energetic contributions of different types of interactions, providing a detailed picture of the forces driving the binding event. This information is crucial for comparing the potential efficacy of this compound with other known inhibitors or for prioritizing it for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. frontiersin.org

QSAR models are developed using a dataset of compounds with known biological activities. nih.gov These models can then be used to predict the activity of new, untested compounds like this compound. nih.gov The process involves calculating a variety of molecular descriptors that characterize the physicochemical properties of the molecules. frontiersin.org By correlating these descriptors with the observed biological activity, a predictive model is built. frontiersin.orgnih.gov Such models can be used to screen virtual libraries of compounds and identify those with the highest probability of being active, thereby saving significant time and resources in the drug discovery process. For example, a QSAR model developed for a particular class of enzyme inhibitors could predict the inhibitory potential of this compound based on its structural features. mdpi.com

Table 1: Common Physicochemical Descriptors in QSAR

| Descriptor Category | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |

| Hydrophobic | LogP, Water solubility |

| Steric/Topological | Molecular weight, Molecular volume, Surface area, Wiener index |

| Thermodynamic | Enthalpy of formation, Gibbs free energy |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly detailed and accurate way to study the electronic structure and properties of molecules. nih.govepstem.net These methods are based on the principles of quantum mechanics and can be used to calculate a wide range of molecular properties. epstem.net

DFT calculations can be used to determine the optimized geometry of this compound, providing precise information about its bond lengths, bond angles, and dihedral angles. nih.gov Furthermore, these calculations can yield valuable electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.govepstem.net The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, which is crucial for understanding how the molecule will interact with other molecules, including biological targets. These quantum chemical insights complement the findings from molecular docking and QSAR studies, providing a more fundamental understanding of the chemical behavior of this compound.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. For this compound, computational methods such as Density Functional Theory (DFT) are employed to elucidate these characteristics. DFT calculations, often using hybrid functionals like B3LYP, can provide a detailed picture of the electron distribution and energy levels within the molecule.

Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a molecule that is more readily polarized and reactive.

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map is a common output of these analyses. The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or other chemical reagents. For instance, in analogous dimethoxybenzene derivatives, MEP maps have been used to identify potential sites for electrophilic and nucleophilic attack, highlighting areas for potential drug design and material science applications. researchgate.net

Conformational Analysis and Energy Minimization

The three-dimensional shape of a molecule is not static; it can adopt various conformations due to the rotation around single bonds. Conformational analysis of this compound involves systematically exploring these different spatial arrangements to identify the most stable conformers. This process is crucial as the biological activity and physical properties of a molecule are often dependent on its preferred conformation.

Computational techniques are used to perform a potential energy scan by systematically rotating key dihedral angles within the molecule. This allows for the mapping of the potential energy surface and the identification of local and global energy minima, which correspond to stable conformations. For each identified conformer, an energy minimization calculation is performed to refine its geometry and determine its relative stability.

Studies on structurally similar benzamide derivatives have shown that intermolecular hydrogen bonds, such as the N–H···O interaction, play a significant role in stabilizing the crystal structure and influencing the preferred conformation. researchgate.net For this compound, the flexibility of the ethyl-amide linker allows for a range of possible orientations of the two aromatic rings relative to each other. Identifying the lowest energy conformers is a critical step in understanding how this molecule might bind to a biological target.

Advanced Analytical Methodologies for Compound Characterization and Research

Spectroscopic Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of chemical substances. Various spectroscopic methods are utilized to probe different aspects of the compound's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR:

Aromatic Protons: Multiple signals are expected in the aromatic region (typically δ 6.8-8.0 ppm). The protons on the unsubstituted phenyl ring of the phenylethyl group would appear as a multiplet, while the protons on the 3,4-dimethoxybenzoyl ring would show a distinct pattern reflecting their substitution.

Methoxy (B1213986) Protons: Two sharp singlets are anticipated around δ 3.8-4.0 ppm, corresponding to the two methoxy groups (-OCH₃).

Ethyl Chain Protons: The two methylene (B1212753) groups (-CH₂-CH₂-) of the ethyl bridge would appear as two distinct multiplets, likely triplets, due to coupling with each other. The -CH₂- group attached to the nitrogen would be further downfield than the -CH₂- group attached to the phenyl ring.

Amide Proton: A broad singlet or triplet for the N-H proton of the amide group would be observed, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR:

Carbonyl Carbon: A signal for the amide carbonyl carbon (C=O) is expected in the downfield region of the spectrum, typically around δ 165-170 ppm.

Aromatic Carbons: A series of signals in the δ 110-150 ppm range would correspond to the twelve carbons of the two aromatic rings. The carbons attached to the methoxy groups would be significantly shifted downfield.

Methoxy Carbons: Signals for the two methoxy group carbons would appear around δ 55-60 ppm.

Ethyl Chain Carbons: Two signals corresponding to the methylene carbons of the ethyl chain would be present in the aliphatic region of the spectrum.

A full structural confirmation via ¹H and ¹³C NMR spectroscopy is a standard procedure for this compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared light or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of specific functional groups.

The IR spectrum of 3,4-dimethoxy-N-(2-phenylethyl)benzamide is expected to show characteristic absorption bands confirming the presence of its key functional groups.

Expected Infrared (IR) Absorption Bands:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3350 - 3250 |

| C-H Stretch (Aromatic) | C-H (sp²) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | C-H (sp³) | 3000 - 2850 |

| C=O Stretch (Amide I) | Amide Carbonyl | 1680 - 1630 |

| N-H Bend (Amide II) | Amide | 1570 - 1515 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the excitation of electrons from bonding or non-bonding orbitals to anti-bonding orbitals (e.g., π → π* transitions). The two aromatic rings in this compound are the primary chromophores. The UV-Vis spectrum would be expected to show strong absorption bands in the ultraviolet region, characteristic of the substituted benzene (B151609) rings. The exact position of the maximum absorbance (λmax) is influenced by the substitution pattern and the solvent used. While specific experimental data is not available, related studies of benzamides and aromatic compounds suggest absorptions would occur. uni.lu

Fluorescence studies would involve exciting the molecule at a wavelength within its absorption band and measuring the emitted light at a longer wavelength. The fluorescence properties, including quantum yield and lifetime, would depend on the rigidity of the molecule and the nature of its excited states.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places.

For this compound, the exact mass can be calculated from its molecular formula, C₁₇H₁₉NO₃.

Calculated and Predicted HRMS Data:

| Molecular Formula | Adduct | Calculated m/z | Predicted m/z |

|---|---|---|---|

| C₁₇H₁₉NO₃ | [M+H]⁺ | 286.1438 | 286.14378 |

An experimental HRMS measurement that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Chromatographic Separations (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is also a critical tool for assessing the purity of a synthesized compound. For N-phenylbenzamide derivatives, reversed-phase HPLC (RP-HPLC) is a common method.

In a typical RP-HPLC setup for this compound, a non-polar stationary phase (like a C18 column) would be used with a polar mobile phase. A common mobile phase would be a mixture of acetonitrile (B52724) and water, often with a buffer like sodium acetate (B1210297) or a small amount of acid (e.g., formic or acetic acid) to ensure sharp peak shapes. The compound would be detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the compound strongly absorbs. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the area of the peak is proportional to its concentration. A pure sample should ideally show a single, sharp peak.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. These experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and calculated values serves as a fundamental confirmation of the compound's purity and elemental composition.

Theoretical Elemental Composition for C₁₇H₁₉NO₃:

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 17 | 204.187 | 71.56% |

| Hydrogen | H | 1.008 | 19 | 19.152 | 6.71% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.91% |

| Oxygen | O | 15.999 | 3 | 47.997 | 16.82% |

| Total | | | | 285.343 | 100.00% |

Experimental results from an elemental analyzer that fall within ±0.4% of these theoretical values are generally considered to be in good agreement.

Future Directions and Translational Research Perspectives

Exploration of Novel Benzamide (B126) Scaffolds with Enhanced Selectivity

The development of new benzamide-based molecules with improved selectivity for their biological targets is a key area of future research. Scientists are employing modular combinatorial chemistry to create novel classes of inhibitors, such as those targeting lysine (B10760008) deacetylases (KDACs). nih.gov By modifying the core benzamide structure, for instance, by incorporating vinyl groups in the linker region or trifluoromethyl moieties in the capping group, researchers aim to enhance the interaction with the target enzyme's active site and exploit its surface topology. nih.gov This approach has led to the identification of class I selective KDAC inhibitors with a preference for specific isoforms like HDAC1. nih.gov Such selectivity is crucial for developing therapeutics with improved efficacy and reduced off-target effects.

Another avenue of exploration is the design of benzamides that can mimic the structure of naturally occurring molecules, such as the α-helix of proteins. nih.gov Oligo-benzamide scaffolds are being developed as rigid frameworks that can present functional groups in a spatially defined manner, allowing them to disrupt protein-protein interactions that are critical in various diseases, including cancer. nih.gov These peptidomimetics hold significant promise for targeting intracellular protein interactions that have been traditionally difficult to address with small molecules. nih.gov

The synthesis of benzamide derivatives with diverse substitutions is also a continuing focus. For example, research into benzamide substituted Mannich bases has yielded compounds with potential antibacterial activity. nih.gov By systematically varying the substituents on the benzamide core, researchers can perform quantitative structure-activity relationship (QSAR) studies to understand how different chemical groups influence biological activity. nih.govnih.gov This knowledge is invaluable for the rational design of more potent and selective compounds.

Development of Advanced Preclinical Models for Efficacy Assessment

The translation of promising compounds from the laboratory to clinical use is a significant challenge in drug development. A major hurdle is the poor correlation between traditional preclinical models, such as animal models and 2D cell cultures, and human physiology. nih.gov To address this, there is a growing emphasis on the development and use of advanced in vitro models that more accurately mimic human tissues and organs.

Organ-on-a-chip (OOC) systems are at the forefront of this technological advancement. nih.govmdpi.com These microphysiological systems can recapitulate the complex 3D architecture and function of human organs, such as the liver, heart, and gut. nih.govmdpi.com For instance, gut-liver-on-a-chip models are being developed to assess the metabolism and potential toxicity of orally administered drugs, a critical aspect for many benzamide-based compounds. nih.gov The use of human-induced pluripotent stem cells (iPSCs) in these models further enhances their human relevance. mdpi.com